
2-Amino-3-phosphonopropionic acid
概要
準備方法
合成ルートと反応条件
DL-2-アミノ-3-ホスホノプロピオン酸は、さまざまな合成ルートで合成できます。一般的な方法の1つは、2-アミノ-3-ホスホノプロピオン酸を適切な試薬と反応させる方法です。これは、制御された条件下で行われます。 反応には通常、水または水性緩衝液などの溶媒の使用が必要で、生成物は再結晶またはその他の精製技術で精製されます .
工業生産方法
DL-2-アミノ-3-ホスホノプロピオン酸の工業生産には、収率と純度を高めるために最適化された反応条件を用いた大規模合成が含まれます。 プロセスには、溶媒抽出、再結晶、乾燥などの工程が含まれており、最終生成物を高純度で得られます .
化学反応の分析
C-P Bond Cleavage
AP3 undergoes carbon-phosphorus (C-P) bond cleavage in mammals. Radiolabeled studies in rats demonstrated that 2-amino-3-phosphono-[3-(14)C]propionic acid releases during metabolism, confirming C-P bond breakdown . This reaction is rare in biological systems and suggests enzymatic involvement, though specific enzymes remain unidentified.
Incorporation into Metabolites
-
AP3 is incorporated into 2-aminoethylphosphonic acid (AEP) and polar lipids in the liver and kidney .
-
AEP is further integrated into lipid bilayers, but AP3 itself is not detected at the lipid level .
Transamination and Decomposition
AP3 participates in transamination reactions, producing intermediates critical to its decomposition:
-
3-Phosphonopyruvic acid : Formed via transamination, likely catalyzed by glutamate dehydrogenase analogs .
-
2-Phosphonoacetaldehyde : A reactive aldehyde intermediate implicated in further metabolic processing .
Enzyme Inhibition
AP3 acts as a competitive antagonist for metabotropic glutamate receptors (mGluRs) and inhibits phosphoserine phosphatase :
-
mGluR Inhibition : AP3 selectively blocks excitatory amino acid receptors (e.g., quisqualate, ibotenate) coupled to phosphoinositide hydrolysis in rat hippocampal slices .
-
Phosphatase Inhibition : AP3 disrupts serine metabolism by targeting phosphoserine phosphatase, a key enzyme in the phosphorylated serine pathway .
Interaction with Fe(II)-Dependent Enzymes
While AP3’s direct involvement in biosynthetic pathways is unclear, related phosphonates like 2-hydroxypropylphosphonate (HPP) undergo Fe(II)-dependent epoxidation via HppE , a non-heme iron oxidase . AP3’s structural similarity to HPP suggests potential interactions with analogous enzymes, though mechanistic studies are lacking.
Comparative Table: Key Reactions of AP3
Research Implications and Gaps
-
Therapeutic Applications : AP3’s neuroprotective effects in oxygen-glucose deprivation (OGD) models correlate with upregulated p-Akt1 and suppressed cytochrome C release, suggesting roles in ischemia-reperfusion injury .
-
Mechanistic Uncertainty : The enzymes responsible for C-P bond cleavage and transamination in AP3 metabolism remain uncharacterized.
-
Synthetic Biology : AP3’s biosynthetic pathway (if elucidated) could mirror fosfomycin biosynthesis, which involves PEP mutase and AEP transaminase .
科学的研究の応用
Neuroprotective Properties
AP-3 has been studied for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that AP-3 acts as a metabotropic glutamate receptor antagonist, which plays a critical role in neuroprotection during ischemic events.
Case Study: Oxygen-Glucose Deprivation (OGD)
A study investigated the effects of DL-AP3 on primary neuronal cell cultures subjected to oxygen-glucose deprivation (OGD). The findings demonstrated that DL-AP3 significantly improved neuronal viability and reduced apoptosis under OGD conditions. Specifically, treatment with 10 µM of DL-AP3 resulted in:
- Increased neuronal viability (p < 0.001)
- Decreased apoptosis (p < 0.01)
- Recovery of protein expressions of phospho-Akt1 (p-Akt1) and cytochrome C, which are crucial for cell survival and apoptosis regulation .
Behavioral Studies in Ischemia
AP-3 has been used in studies involving animal models to assess its impact on behavior and histological changes following global ischemia.
Case Study: Mongolian Gerbil Model
In a study using Mongolian gerbils, AP-3 was administered prior to and after inducing ischemia via bilateral carotid occlusion. The results indicated:
- Significant neuroprotection observed 96 hours post-surgery.
- AP-3 treatment led to reduced locomotor activity, suggesting a protective effect against ischemic-induced behavioral changes .
Biochemical Analysis
AP-3 is utilized in quantitative analyses of phosphonated amino acids in biological samples.
Application: Quantitative Analysis of PAAHs
A method was developed using DL-AP3 as an internal standard for the quantitative analysis of phosphorus-containing amino acids (PAAHs) in blood and urine samples. Key findings included:
- High accuracy and precision in measuring PAAHs.
- Calibration curves demonstrated strong linearity (R² values > 0.999) across various concentrations .
Compound | Matrix | Linear Range (µg/mL) | R² | LOD (µg/mL) |
---|---|---|---|---|
GLYP | Plasma | 0.025 - 1 | 0.9997 | 0.010 |
AMPA | Urine | 0.025 - 1 | 0.9999 | 0.010 |
GLUF | Plasma | 0.025 - 1 | 0.9999 | 0.005 |
Role in Metabolism
AP-3 is recognized as a metabolite present in various human tissues, including the liver, intestine, and spleen. Its role as a source of phosphorus for prokaryotic organisms highlights its significance in microbial metabolism .
Potential Therapeutic Applications
The neuroprotective effects of AP-3 suggest potential therapeutic applications in treating conditions such as cerebral infarction and neurodegenerative diseases like Alzheimer's disease.
作用機序
DL-2-アミノ-3-ホスホノプロピオン酸は、グループI代謝型グルタミン酸受容体(mGluR1)の競合的アンタゴニストとして作用することによって効果を発揮します。 これは、グルタミン酸によるこれらの受容体の活性化を阻害し、それによって脳内の興奮性シグナル伝達を調節します . さらに、ホスホセリンホスファターゼを阻害し、細胞シグナル伝達経路に関与するタンパク質のリン酸化状態に影響を与えます .
類似の化合物との比較
DL-2-アミノ-3-ホスホノプロピオン酸は、代謝型グルタミン酸受容体アンタゴニストとホスホセリンホスファターゼ阻害剤の両方の役割を担うという点でユニークです。類似の化合物には、次のものがあります。
L-2-アミノ-3-ホスホノプロピオン酸: DL-2-アミノ-3-ホスホノプロピオン酸の特定の鏡像異性体で、同様の特性があります.
D-2-アミノ-3-ホスホノプロピオン酸: 別の鏡像異性体で、異なる薬理学的効果があります.
その他のmGluRアンタゴニスト: LY341495やMPEPなどの化合物も、代謝型グルタミン酸受容体を標的にしますが、選択性と効力が異なる場合があります.
DL-2-アミノ-3-ホスホノプロピオン酸は、mGluR1とホスホセリンホスファターゼに対する複合的な効果があるため、神経科学および薬理学研究において貴重なツールとなっています .
類似化合物との比較
DL-2-Amino-3-phosphonopropionic acid is unique in its dual role as a metabotropic glutamate receptor antagonist and a phosphoserine phosphatase inhibitor. Similar compounds include:
L-2-Amino-3-phosphonopropionic acid: A specific enantiomer of DL-2-Amino-3-phosphonopropionic acid with similar properties.
D-2-Amino-3-phosphonopropionic acid: Another enantiomer with distinct pharmacological effects.
Other mGluR antagonists: Compounds such as LY341495 and MPEP, which also target metabotropic glutamate receptors but may have different selectivity and potency.
DL-2-Amino-3-phosphonopropionic acid stands out due to its combined effects on mGluR1 and phosphoserine phosphatase, making it a valuable tool in neuroscience and pharmacological research .
生物活性
2-Amino-3-phosphonopropionic acid (AP3) is a phosphonic acid derivative of alanine, recognized for its biological activity, particularly as an antagonist of metabotropic glutamate receptors. This compound has garnered attention in neuropharmacology due to its potential implications in neurological disorders and its role in various biochemical pathways.
Chemical Structure and Properties
AP3 is classified as a non-proteinogenic amino acid, structurally characterized by the presence of a phosphonate group. Its molecular formula is , and it is often referred to as 3-phosphonoalanine. The compound's unique structure allows it to interact with biological systems in ways that are distinct from standard amino acids.
AP3 primarily functions as an antagonist at metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and plasticity in the central nervous system. Research indicates that AP3 can inhibit glutamate-induced signaling pathways, thereby affecting neuronal excitability and neurotransmitter release. This action positions AP3 as a potential therapeutic agent in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases.
Neuropharmacological Effects
Studies have demonstrated that AP3 influences locomotor activity and dopaminergic systems. For instance, one study found that AP3 significantly enhanced apomorphine stereotypy while diminishing haloperidol-induced catalepsy at specific intracerebroventricular doses, suggesting its role in modulating dopaminergic activity without altering general locomotor behavior .
Quantitative Analysis in Biological Samples
AP3 has been utilized in forensic toxicology to quantify phosphorus-containing amino acids (PAAHs) in biological fluids. A study highlighted its application as an internal standard for analyzing PAAHs in blood and urine samples, achieving high accuracy and precision through advanced derivatization techniques . This demonstrates AP3's relevance not only in pharmacological contexts but also in analytical chemistry.
Impact on Neuronal Injury Models
Research into the effects of AP3 on neuronal injury models has shown promise. In experiments involving oxygen-glucose deprivation (OGD), AP3's protective effects against neuronal damage were investigated, although specific mechanisms remain to be fully elucidated . Such findings suggest potential applications for AP3 in neuroprotection strategies.
Case Studies
- Neuroprotective Effects : In a study examining the effects of AP3 on neuronal cultures subjected to oxidative stress, it was observed that AP3 treatment led to reduced cell death and preserved mitochondrial function. This highlights its potential as a neuroprotective agent against oxidative damage.
- Behavioral Studies : Another case study focused on the behavioral implications of AP3 administration in animal models. Results indicated alterations in anxiety-like behaviors, suggesting that modulation of glutamate signaling via AP3 could influence mood and anxiety disorders.
Table 1: Summary of Biological Effects of this compound
Table 2: Quantitative Analysis Data for PAAHs
Compound | Matrix | Linear Range (µg/mL) | R² | LOD (µg/mL) |
---|---|---|---|---|
GLYP | Plasma | 0.025-1 | 0.9997 | 0.010 |
AMPA | Urine | 0.025-1 | 0.9995 | 0.010 |
GLUF | Plasma | 0.025-1 | 0.9999 | 0.005 |
特性
IUPAC Name |
2-amino-3-phosphonopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863590 | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5652-28-8, 23052-80-4, 20263-06-3 | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanine, 3-phosphono- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-3-phosphonopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-amino-3-phosphonopropionic acid in the central nervous system?
A1: this compound acts primarily as an antagonist of metabotropic glutamate receptors (mGluRs) [, , , , ]. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.
Q2: What downstream effects are observed upon this compound binding to metabotropic glutamate receptors?
A2: The downstream effects of this compound binding to mGluRs are diverse and depend on the specific subtype of mGluR involved. Some observed effects include:
- Modulation of cAMP accumulation: this compound can both enhance and inhibit cAMP formation, depending on the mGluR subtype and the presence of other neurotransmitters like noradrenaline [, ].
- Regulation of intracellular calcium: Activation of certain mGluRs by this compound can influence intracellular calcium levels. In chick Purkinje neurons, this compound has been linked to Ca2+ channel modulation, potentially involving N- and L-type Ca2+ currents [].
- Influence on glutamate release: Research suggests that this compound may indirectly affect glutamate release by modulating the activity of presynaptic mGluRs [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H8NO5P, and its molecular weight is 169.07 g/mol.
Q4: Is there any spectroscopic data available for characterizing this compound?
A6: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and electronic absorption spectra, has been used to study the interaction of this compound with pyridoxal 5'-phosphate (PLP) []. This research provided information on the formation constant of the Schiff base species and the protonation constants of this compound.
Q5: Does this compound exhibit any catalytic properties?
A7: While not a catalyst itself, this compound is involved in a model system for phosphonatase activity. Studies have shown that vitamin B6 and metal ions can catalyze the transamination and dephosphonylation of this compound, ultimately yielding alanine and pyridoxal [].
Q6: How does modification of the this compound structure influence its activity?
A8: Specific structural modifications of this compound, particularly those influencing the size and charge of the molecule, can significantly impact its binding affinity to different mGluR subtypes. For instance, adding a methyl group to the nitrogen atom can alter its pharmacological properties [, ].
Q7: Are there any studies on the pharmacokinetics of this compound?
A9: While specific ADME data is limited in the provided research, some studies indicate that this compound can cross the blood-brain barrier, as demonstrated by its neurotoxic effects following intracaudatal injection in rats [].
Q8: What is the efficacy of this compound in animal models of pain?
A10: Intrathecal administration of this compound failed to reduce mechanical hyperalgesia in a rat model of postoperative pain, indicating a potential lack of efficacy in this specific pain state [].
Q9: Is there research on the environmental impact of this compound?
A11: this compound is a naturally occurring phosphonate found in various organisms, including humans [, ]. While its specific environmental impact is not addressed in the provided research, understanding the degradation pathways and potential effects of synthetic this compound on ecosystems requires further investigation.
Q10: What analytical techniques are employed to study this compound?
A10: Various analytical methods have been used to study this compound, including:
- High-performance liquid chromatography (HPLC): Used to analyze the release of glutamate from cells treated with this compound [].
- Ion-exchange chromatography: Employed for the separation and detection of this compound in human tissues [, ].
- NMR spectroscopy: Utilized to investigate the interaction of this compound with pyridoxal 5'-phosphate [].
Q11: Has this compound been found in natural sources?
A13: Yes, this compound, alongside another phosphonate called ciliatine, has been detected in various human tissues, including the brain, heart, liver, and intestine [, ]. This discovery highlights the natural occurrence of phosphonic acids in mammals and suggests their involvement in physiological processes.
Q12: Are there bacterial species capable of degrading this compound?
A14: Research has identified a gene cluster in the bacterium Variovorax sp. Pal2 responsible for the degradation of this compound []. This cluster encodes for enzymes involved in the breakdown of the carbon-phosphorus bond, allowing the bacterium to utilize this compound as a sole carbon and energy source.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。